Benzyl[2-(trifluoromethyl)benzyl]amine
Description
Contextual Significance of Trifluoromethylated Benzylamines in Organic Synthesis
The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. The trifluoromethyl (CF3) group, in particular, is of significant interest due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of a parent molecule. When incorporated into the benzylamine (B48309) scaffold, the resulting trifluoromethylated benzylamines emerge as valuable building blocks in organic synthesis.
Benzylamine (C6H5CH2NH2), a simple aromatic amine, serves as a versatile precursor in a multitude of chemical transformations. wikipedia.orgsinocurechem.comnih.govchemicalbook.com Its derivatives are integral to the industrial production of numerous pharmaceuticals. The strategic placement of a trifluoromethyl group on the phenyl ring of benzylamine can profoundly influence its chemical reactivity and biological activity. For instance, the strong electron-withdrawing nature of the CF3 group can alter the pKa of the amine, affecting its nucleophilicity and basicity. This modification can be leveraged to fine-tune the pharmacological profiles of drug candidates.
Trifluoromethylated benzylamines are frequently employed as key intermediates in the synthesis of complex molecular architectures, including agrochemicals and active pharmaceutical ingredients (APIs). Their utility is demonstrated in the preparation of various heterocyclic compounds and as ligands for metal catalysts. The enhanced metabolic stability imparted by the CF3 group is a crucial attribute, as it can prevent in vivo degradation of a drug molecule by oxidative enzymes, thereby prolonging its therapeutic effect.
Overview of Research Trajectories for N-Benzyl-2-(trifluoromethyl)benzylamine and its Structural Analogues
N-Benzyl-2-(trifluoromethyl)benzylamine is a secondary amine that incorporates both a benzyl (B1604629) group and a trifluoromethyl-substituted benzyl group attached to a central nitrogen atom. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in various research domains, particularly in medicinal chemistry.
The synthesis of N-benzylamines is a well-established process in organic chemistry, often achieved through methods like the reductive amination of an aldehyde with an amine. google.comresearchgate.netgoogle.com In the case of N-Benzyl-2-(trifluoromethyl)benzylamine, a likely synthetic route involves the reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with benzylamine, followed by reduction of the resulting imine. google.com
Research on structural analogues, such as N-substituted benzylamines and other trifluoromethylated aromatic compounds, provides insights into the potential applications of N-Benzyl-2-(trifluoromethyl)benzylamine. For example, derivatives of benzylamine have been investigated for their anticonvulsant activities. Furthermore, the introduction of a trifluoromethyl group is a common strategy in the design of enzyme inhibitors and receptor ligands. The 2-trifluoromethylphenyl moiety is a component of several known biologically active compounds.
Given the established importance of both the N-benzylamine core and the trifluoromethyl substituent, research trajectories for N-Benzyl-2-(trifluoromethyl)benzylamine and its analogues are likely to explore their potential as:
Scaffolds for Novel Therapeutics: The compound could serve as a foundational structure for the development of new drugs targeting a range of diseases. The combination of the benzyl and trifluoromethylbenzyl groups offers a template for creating libraries of compounds for high-throughput screening.
Probes for Biological Systems: The unique spectroscopic signature of the trifluoromethyl group (e.g., in 19F NMR) could be utilized to study molecular interactions in biological systems.
Precursors for Complex Molecules: The reactivity of the secondary amine provides a handle for further chemical modifications, allowing for the construction of more intricate molecular frameworks.
While detailed research findings on N-Benzyl-2-(trifluoromethyl)benzylamine are yet to be widely published, the collective knowledge on its constituent parts strongly suggests its value as a compound of interest in advanced chemical research.
Interactive Data Tables
Table 1: Properties of Precursor Molecules
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Benzylamine | 100-46-9 | C7H9N | 107.15 | 184-185 | 0.981 |
| 2-(Trifluoromethyl)benzylamine (B1294370) | 3048-01-9 | C8H8F3N | 175.15 | 198-200 | 1.249 |
| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | C8H5F3O | 174.12 | 175-176 | 1.38 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for 2-(Trifluoromethyl)benzylamine
| Spectroscopic Technique | Key Signals |
| ¹H NMR | Chemical shifts corresponding to aromatic protons and the aminomethyl group protons. nih.gov |
| ¹³C NMR | Resonances for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon. chemicalbook.com |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C-F stretching. nih.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. nih.gov |
This table provides a general overview of the expected spectroscopic data based on the structure of 2-(trifluoromethyl)benzylamine. Specific peak values can be found in spectral databases. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14F3N |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |
InChI Key |
GPRZDEKYRQQDHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of the N Benzyl 2 Trifluoromethyl Benzylamine Core
Nucleophilic Reactivity of the Secondary Amine Moiety
The secondary amine in Benzyl[2-(trifluoromethyl)benzyl]amine contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org This inherent nucleophilicity drives several key reactions, including alkylation and acylation.
Alkylation: As a secondary amine, the molecule can react with alkyl halides in nucleophilic substitution reactions. For instance, reaction with an additional mole of an alkyl halide can lead to the formation of a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. libretexts.org The rate of these reactions is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents on the benzyl (B1604629) groups. A study on the reaction of para- and meta-substituted benzylamines with benzyl bromide showed that electron-withdrawing groups, such as trifluoromethyl, decrease the reaction rate compared to unsubstituted benzylamine (B48309) due to reduced nucleophilicity of the amine. researchgate.net The reaction proceeds via a second-order SN2-type mechanism. researchgate.net
Acylation: The amine readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. libretexts.org For example, the acylation of benzylamine with trifluoroacetic anhydride (B1165640) is a known method for synthesizing N-benzyl-2,2,2-trifluoroacetamide. researchgate.net This reaction typically proceeds rapidly, involving the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or trifluoroacetate). libretexts.org
Table 1: Representative Nucleophilic Reactions of Secondary Benzylamines
| Reaction Type | Reagent | Product Type | Mechanism | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Tertiary Amine | SN2 | libretexts.orgresearchgate.net |
| Acylation | Acyl Chloride (e.g., Ethanoyl Chloride) | Amide | Nucleophilic Acyl Substitution | libretexts.org |
| Acylation | Acid Anhydride (e.g., Trifluoroacetic Anhydride) | Amide | Nucleophilic Acyl Substitution | researchgate.net |
| Reaction with Epoxides | Epoxide | β-Amino Alcohol | SN2 Ring-Opening | youtube.com |
Transformations Involving the Trifluoromethyl Substituent
The trifluoromethyl (-CF₃) group is known for its high stability and strong electron-withdrawing nature, which significantly influences the reactivity of the parent molecule. Direct chemical transformations of the -CF₃ group itself are challenging and not commonly reported under standard laboratory conditions. Its primary role is electronic modulation.
The electron-withdrawing effect of the -CF₃ group decreases the electron density of the attached benzene (B151609) ring and, through inductive effects, reduces the basicity and nucleophilicity of the secondary amine. researchgate.net However, this same electronic influence can be harnessed in specific reactions. For example, research on related molecules has shown that a benzylic -CF₃ group can significantly accelerate 1,6-elimination reactions by stabilizing the transition states and products. nih.gov While this is not a transformation of the CF₃ group, it is a transformation that is profoundly influenced by its presence. Similarly, in the field of carbohydrate chemistry, trifluoromethyl-substituted benzyl protecting groups have been used to enhance 1,2-cis-selectivity during glycosylation reactions, an effect attributed to the electronic properties of the CF₃ group. nih.gov
Analysis of Reaction Networks and Side-Reaction Pathways in Benzylamine Synthesis
The synthesis of N-benzyl-2-(trifluoromethyl)benzylamine typically occurs via one of two primary routes: reductive amination of 2-(trifluoromethyl)benzaldehyde (B1295035) with benzylamine, or nucleophilic aromatic substitution of 2-(trifluoromethyl)benzyl halide with benzylamine. Both pathways are subject to side reactions.
In reductive amination, the initial condensation of the aldehyde and amine forms an intermediate imine, N-(2-(trifluoromethyl)benzylidene)benzylamine, which is then reduced. A significant side reaction involves the further reaction of the desired secondary amine product with another molecule of the aldehyde, leading to the formation of a tertiary amine after reduction. Another potential byproduct is a hydrobenzamide, which can form from the reaction of three aldehyde molecules with two amine molecules. ias.ac.inresearchgate.net The reaction network for the synthesis of benzylamines from benzyl alcohol and ammonia (B1221849) shows that the condensation of the primary amine product (benzylamine) with the starting material (benzaldehyde, formed in situ from alcohol dehydrogenation) can lead to dibenzylamine (B1670424) as a major byproduct. hw.ac.uk
In the nucleophilic substitution pathway, the primary side reaction is over-alkylation. The secondary amine product, this compound, can act as a nucleophile itself and react with another molecule of the 2-(trifluoromethyl)benzyl halide. This leads to the formation of a tertiary amine, bis[2-(trifluoromethyl)benzyl]benzylamine, and can proceed further to a quaternary ammonium salt. libretexts.org
Oxidative Transformations of Benzylamine Derivatives
Benzylamine derivatives are susceptible to oxidation, primarily at the C-N bond. The most common oxidative transformation is the conversion of the secondary amine to an imine. researchgate.net Various catalytic systems have been developed to achieve this transformation efficiently.
Metal-free, organocatalytic methods employing salicylic (B10762653) acid derivatives as catalysts in an oxygen atmosphere have been shown to effectively oxidize various benzylamines to their corresponding imines in high yields. nih.govacs.org The proposed mechanism involves the formation of a salt between the benzylamine and the salicylic acid, which is then oxidized by O₂ to generate radicals that facilitate hydrogen abstraction and imine formation. nih.govacs.org Studies have shown that benzylamines bearing either electron-donating or electron-withdrawing groups, including -CF₃, undergo this oxidative coupling efficiently. nih.govresearchgate.net
Copper-based catalysts are also effective for the oxidative self-coupling of benzylamines. researchgate.net These reactions can proceed with high selectivity for the imine product.
Table 2: Catalytic Systems for Oxidative Coupling of Benzylamines
| Catalyst | Oxidant | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,6-Dimethoxysalicylic acid | O₂ | Benzylamine | N-Benzylidenebenzylamine | 98% | nih.govacs.org |
| BiOI₀.₂Cl₀.₈ | O₂ | p-CF₃-Benzylamine | Corresponding Imine | >93% selectivity | researchgate.net |
| CuBr₂/TEMPO | O₂ | Benzylamine | N-Benzylidenebenzylamine | 86% conversion | researchgate.net |
| FeCl₃ | O₂ | Arylmethylamines | Tetrasubstituted Imidazoles | Up to 94% | researchgate.net |
Reductive Transformations of Benzylamine Derivatives
While the amine functional group is already in a reduced state, reductive transformations can be applied to other parts of the molecule or can involve the cleavage of C-N bonds.
A key reductive process is the reduction of imines, which are the products of benzylamine oxidation. The reduction of an imine, such as N-(2-(trifluoromethyl)benzylidene)benzylamine, would regenerate the parent secondary amine, this compound. This transformation is a cornerstone of reductive amination and can be achieved using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ over a metal catalyst). ias.ac.in Recently, manganese-catalyzed asymmetric transfer hydrogenation has been developed for the enantioselective reduction of ketimines to chiral amines. acs.org
Another significant reductive transformation for benzylamine derivatives is catalytic hydrogenolysis, commonly referred to as debenzylation. In this reaction, treatment with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst can cleave the N-benzyl C-N bond. Applying this to this compound would be expected to yield toluene (B28343) and 2-(trifluoromethyl)benzylamine (B1294370). This reaction is a standard method for removing N-benzyl protecting groups in organic synthesis. mdpi.com
Finally, if other reducible functional groups are present on the aromatic rings, such as a nitro group, they can be selectively reduced. For example, the reduction of a nitro group to an amine on a related N-benzyl-nitroaniline derivative was achieved using H₂ over a Pd-C catalyst, leaving the benzylamine framework intact. mdpi.com
Derivatization and Functionalization Strategies
Chemical Modifications at the Amine Nitrogen
The nitrogen atom of the secondary amine in Benzyl[2-(trifluoromethyl)benzyl]amine is a key site for functionalization. Its nucleophilicity allows for the formation of new carbon-nitrogen bonds through reactions such as amidation, alkylation, and acylation.
The direct condensation of carboxylic acids with amines is a fundamental method for forming amide bonds. This transformation can be facilitated by various reagents and catalysts that activate the carboxylic acid. For instance, boronic acid catalysts and borate (B1201080) esters like B(OCH₂CF₃)₃ are effective for direct amidation, often proceeding under mild conditions. acs.orgorganic-chemistry.org Another approach involves the use of activating agents like TiCl₄ or coupling reagents to form reactive intermediates such as acyl chlorides or activated esters in situ, which then readily react with the amine. nih.govrsc.org
These methods allow for the coupling of this compound with a wide variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, to produce a diverse library of amide conjugates. organic-chemistry.orgnih.gov The reaction is generally robust, although sterically hindered substrates may require more forcing conditions or specific catalysts to achieve high yields. nih.gov
Table 1: Selected Methods for Amide Synthesis from Amines and Carboxylic Acids
| Activating Agent/Catalyst | Typical Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Boronic Acids | Room temperature, molecular sieves | Broad (aliphatic, aromatic, primary/secondary amines) | organic-chemistry.org |
| B(OCH₂CF₃)₃ | MeCN, 80 °C | Wide range of acids and amines | acs.org |
| TiCl₄ | Pyridine, 85 °C | Good for various substrates, low yield for hindered reactants | nih.gov |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Solvent-free, microwave | Efficient for direct amidation | researchgate.net |
Alkylation: The secondary amine can be N-alkylated to form tertiary amines. This can be achieved through reactions with alkyl halides, though this method can lead to the formation of quaternary ammonium salts as byproducts. researchgate.net A more controlled and sustainable approach is the N-alkylation using alcohols via a hydrogen autotransfer (or borrowing hydrogen) mechanism, often catalyzed by transition metal complexes, such as those based on nickel. lookchem.com This method avoids the use of pre-functionalized alkylating agents and generates water as the only byproduct. It has been shown that benzylamines can be successfully alkylated using secondary alcohols with this strategy. lookchem.com Additionally, oxidative retro-alkylation protocols can be employed, although these are typically used for de-alkylation, they highlight the reactivity of the N-C bond. rsc.orgyidu.edu.cn
Acylation: Acylation of the secondary amine is a straightforward and high-yielding reaction that produces N,N-disubstituted amides. This is typically accomplished by treating this compound with highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. byjus.comsavemyexams.comcrunchchemistry.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon. crunchchemistry.co.uksavemyexams.com Due to the high reactivity of the acylating agents, these reactions often occur rapidly at room temperature. crunchchemistry.co.uk The choice of acylating agent can be tailored to introduce a vast array of functional groups, providing access to complex amide structures. researchgate.net
Transformations of the Substituted Aromatic Ring
The 2-(trifluoromethyl)benzyl moiety presents opportunities for further functionalization directly on the aromatic ring. The reactivity and regioselectivity of these transformations are governed by the electronic properties of the two substituents: the strongly electron-withdrawing trifluoromethyl group and the benzylamine (B48309) side chain.
Electrophilic aromatic substitution (EAS) on the trifluoromethyl-substituted ring is challenging due to its deactivation but can be predicted by considering the directing effects of the existing groups. columbia.edu
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. columbia.eduyoutube.com Therefore, it directs incoming electrophiles to positions 4 and 6 relative to the CF₃ group.
Benzylamine Group (-CH₂-NH-R): This group is attached via a methylene (B1212753) spacer. The primary influence is the weakly electron-donating inductive effect of the alkyl chain, making it an activating group and an ortho, para-director. youtube.comorganicchemistrytutor.com It directs incoming electrophiles to position 3 (ortho) and position 5 (para) relative to itself.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directed by -CF₃ | Directed by -CH₂NHR | Combined Effect |
|---|---|---|---|
| 3 | - | ortho (Activating) | Possible, but ring is deactivated overall |
| 4 | meta (Deactivating) | - | Possible, directed by strong deactivator |
| 5 | meta (Deactivating) | para (Activating) | Likely favored site due to reinforcement |
| 6 | meta (Deactivating) | - | Possible, directed by strong deactivator |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-heteroatom and carbon-carbon bonds. acs.orgresearchgate.net For this compound, this strategy could be applied to the trifluoromethyl-substituted ring if it is first functionalized with a halide or triflate leaving group.
For example, if the aromatic ring contained a bromine atom, it could undergo a palladium-catalyzed C-N cross-coupling reaction with various primary or secondary amines, amides, or carbamates to introduce a new nitrogen-based substituent. beilstein-journals.orgacs.orguwindsor.ca The development of specialized phosphine (B1218219) ligands (e.g., biarylphosphines) has enabled these reactions to proceed under relatively mild conditions with high functional group tolerance. nih.govnih.gov
Conversely, the secondary amine of this compound itself can act as the nucleophilic partner in a Buchwald-Hartwig reaction with an aryl halide or triflate. acs.org This would result in the formation of a tertiary triarylamine derivative. The presence of the electron-withdrawing fluoroalkyl group on the amine can influence the reaction, sometimes requiring specific conditions, such as the use of weaker bases, to achieve high yields. nih.gov Such palladium-catalyzed methods provide a versatile and modular approach to synthesizing highly functionalized aryl amine derivatives. chu-lab.orgdntb.gov.ua
Construction of Heterocyclic Systems Utilizing Benzylamine Derivatives (e.g., Quinazolines)
Benzylamine derivatives are valuable building blocks for the synthesis of nitrogen-containing heterocycles, with quinazolines being a prominent example. researchgate.netnih.gov Quinazolines are typically formed by the condensation and subsequent cyclization of a benzylamine with a suitable ortho-substituted aniline (B41778) derivative.
A variety of catalytic systems have been developed for this transformation. For instance, molecular iodine can catalyze the reaction between benzylamines and 2-aminobenzophenones or 2-aminobenzyl alcohols, using oxygen as a green oxidant. organic-chemistry.orgnih.gov Other methods employ transition-metal catalysts based on copper, ruthenium, or cobalt, or use metal-free organocatalysts like salicylic (B10762653) acid. organic-chemistry.orgnih.gov These reactions often proceed through a multistep sequence involving initial imine formation, intermolecular condensation, intramolecular cyclization, and final aromatization to yield the quinazoline (B50416) core. nih.gov
The scope of this reaction is broad, tolerating a range of substituents on the benzylamine partner. nih.govnih.gov Specifically, the use of benzylamines bearing electron-withdrawing groups, such as p-trifluoromethylbenzylamine, has been successfully demonstrated in the synthesis of the corresponding 2-arylquinazolines. nih.gov This indicates that this compound would be a suitable substrate for constructing novel quinazoline structures, where the 2-position of the quinazoline ring would be substituted with the 2-(trifluoromethyl)benzyl group.
Table 3: Common Methods for Quinazoline Synthesis from Benzylamines
| Benzylamine Partner | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzylamines | 2-Aminobenzophenones | Molecular Iodine, O₂, 130 °C | 2-Arylquinazolines | nih.gov |
| Benzylamines | o-Aminobenzylamines | Salicylic acid, BF₃‧Et₂O, O₂ | 2-Arylquinazolines | nih.gov |
| Benzylamines | 2-Aminobenzyl alcohols | Ru₃(CO)₁₂/Xantphos | 2-Arylquinazolines | organic-chemistry.org |
| Benzylamines | 2-Aminobenzaldehydes | Molecular Iodine, O₂ | 2-Arylquinazolines | organic-chemistry.org |
| N-aryl-2-aminobenzylamines | Acid chlorides | MW-assisted cyclodehydration | 3,4-Dihydroquinazolines | beilstein-journals.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide accurate results with a manageable computational cost. Investigations into Benzyl[2-(trifluoromethyl)benzyl]amine using DFT methods reveal key aspects of its molecular structure and reactivity.
The foundational step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, theoretical calculations determine the precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap energy, which is a critical indicator of molecular stability and reactivity. A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Band Gap Energy (ΔE) | - |
No specific data from search results was available for this table.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would highlight the electron-rich nitrogen atom as a likely site for electrophilic interaction and the electron-deficient regions, potentially around the trifluoromethyl group, as sites for nucleophilic interaction.
Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. The analysis for this compound would involve identifying characteristic frequencies for functional groups such as N-H stretching, C-H aromatic and aliphatic stretching, and the vibrations associated with the CF3 group.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecular Synthesis
Benzyl[2-(trifluoromethyl)benzyl]amine serves as a significant building block for the construction of more complex molecular architectures. Its utility is derived from the combination of two key structural motifs: the benzylamine (B48309) core and the trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and binding affinity of drug candidates.
The compound acts as a scaffold upon which further complexity can be built. For instance, related structures like (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine are utilized as intermediates in the synthesis of elaborate organic molecules. The secondary amine functionality of this compound allows for N-alkylation or N-arylation reactions to create tertiary amines, which are prevalent in a vast array of biologically active compounds and materials. The presence of the 2-(trifluoromethyl)benzyl group can introduce desirable lipophilic and electron-withdrawing characteristics into the final target molecule.
Derivatives of trifluoromethylated benzylamines are foundational in creating complex heterocyclic structures, which are central to many pharmaceutical agents. For example, the synthesis of 1-Benzyl-2-(trifluoromethyl)benzimidazole, a compound with a privileged benzimidazole (B57391) scaffold, highlights the importance of the trifluoromethylbenzyl unit in medicinal chemistry.
Table 1: Synthetic Reactions Involving Benzylamine Analogs
| Precursor | Reagent(s) | Product | Application |
|---|---|---|---|
| 2-(Trifluoromethyl)benzylamine (B1294370) | Ferrocenyl derivative, Ugi reaction | Ferrocenyl-bis-oxazole derivative | Synthesis of heterocycles |
| 3,5-bis(trifluoromethyl)benzylamine (B151408) | 1-Fluoro-2-nitrobenzene (B31998), then H₂, Pd-C | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Building block for benzimidazoles mdpi.com |
Intermediacy in the Preparation of Specialty Organic Compounds
As an intermediate, this compound is a precursor in multi-step synthetic pathways leading to specialized organic compounds. The general utility of benzylamines as masked ammonia (B1221849) equivalents is a well-established concept in organic synthesis. wikipedia.org The benzyl (B1604629) group can be attached to a nitrogen atom to facilitate certain transformations and subsequently removed via hydrogenolysis. wikipedia.org
In a similar vein, this compound can be prepared and then elaborated into more complex structures. For example, a common synthetic route to secondary amines involves the reductive amination of an aldehyde with a primary amine. The synthesis of this compound itself would likely proceed via the reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with benzylamine or benzaldehyde (B42025) with 2-(trifluoromethyl)benzylamine, followed by reduction of the resulting imine. This process is analogous to established methods for preparing other N-benzylamines. google.com
Once formed, this secondary amine is a key intermediate for producing compounds targeted for applications in pharmaceuticals and materials science. wikipedia.org The synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, for instance, proceeds through an N-substituted nitroaniline intermediate which is then reduced. mdpi.com This demonstrates a typical two-step process where a fluorinated benzylamine is first used to form an intermediate, which is then converted to the final product. mdpi.com
Development of Catalytic Systems Incorporating Benzylamine Ligands
The development of novel catalytic systems is a cornerstone of modern chemistry, and benzylamine derivatives are increasingly explored for their potential as ligands in transition metal catalysis and as organocatalysts. While direct application of this compound as a ligand is not yet widely documented, its structural features suggest potential in this area. The nitrogen atom can coordinate to a metal center, and the electronic properties of the substituted benzyl group can modulate the catalytic activity of the metal.
Research has shown that benzylamine itself can function as a nucleophilic catalyst in on-water syntheses of quinolines from 2-aminochalcones. organic-chemistry.org This protocol is noted for its efficiency and the ability to recycle the catalyst. organic-chemistry.org Furthermore, chiral benzylamine derivatives, specifically enantioenriched pyridyl amines, have proven effective as ligands in asymmetric catalysis, highlighting the value of the benzylamine scaffold in creating stereoselective transformations. nsf.gov
The field of catalysis is continually evolving, with studies on Ni/photoredox dual catalysis for asymmetric cross-coupling reactions employing complex chiral ligands to synthesize N-benzylic heterocycles. nih.gov Given these precedents, this compound represents a platform that could be modified, for example, by introducing additional coordinating groups or rendering it chiral, to create novel ligands for a range of catalytic applications. The trifluoromethyl group could play a crucial role in tuning the electronic environment of a metal catalyst, thereby influencing its reactivity and selectivity.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Influence of the Trifluoromethyl Group on Molecular Recognition and Interaction Mechanisms
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, and its incorporation into the benzylamine (B48309) scaffold significantly impacts the molecule's properties. nbinno.com Its unique electronic and steric characteristics alter molecular recognition and interaction mechanisms with biological targets.
The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule. nbinno.commdpi.com This is attributed to the high electronegativity of the fluorine atoms, which creates a strong hydrophobic domain. mdpi.com Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing its bioavailability and efficacy. nbinno.com For instance, the introduction of a -CF₃ group into drug candidates is a common strategy to augment their effectiveness through improved solubility and lipophilicity. researchgate.net
Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. nbinno.com This resistance to cleavage leads to a longer biological half-life and sustained therapeutic effects. nbinno.com The metabolic stability conferred by the -CF₃ group is a critical factor in drug design, transforming a promising compound into a viable drug candidate. nbinno.comnih.gov
Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl (-CF₃) Group | Reference |
|---|---|---|
| Lipophilicity | Significantly increases, enhancing membrane permeability. | nbinno.commdpi.com |
| Metabolic Stability | Increases due to the high strength of the C-F bond, resisting enzymatic degradation. | nbinno.comnih.gov |
| Bioavailability | Often improved as a consequence of enhanced lipophilicity and stability. | researchgate.netresearchgate.net |
This is an interactive table. Click on the headers to sort.
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of its fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly alters the electronic distribution within the aromatic ring of the benzylamine moiety, influencing its reactivity and binding affinity for biological targets. nbinno.comnih.gov
The electron-withdrawing nature of the -CF₃ group can enhance non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with receptors or enzymes. mdpi.comresearchgate.net By modifying the electronic landscape of the molecule, the trifluoromethyl group can fine-tune the binding affinity and selectivity for a specific target. mdpi.com For example, in the context of glucocorticoid receptor ligands, replacing a trifluoromethyl group with other substituents altered the functional behavior from agonist to antagonist, highlighting the profound electronic influence of the -CF₃ group on functional modulation. nih.gov These electronic modifications are crucial for optimizing the potency and selectivity of drug candidates. nih.gov
Stereochemical Influences on Molecular Mechanism
The stereochemistry of a molecule is a critical determinant of its biological activity, as receptors and enzymes are chiral environments. For benzylic compounds, the spatial arrangement of substituents can dictate the binding orientation and affinity.
In reactions involving benzylic fluorides, the stereochemical outcome of nucleophilic substitution is highly dependent on the reaction mechanism. nih.gov Both associative (Sₙ2) and dissociative (Sₙ1) pathways can operate, leading to inversion or racemization of the stereocenter, respectively. nih.gov The nature of the nucleophile and the presence of hydrogen bond donors can influence which pathway predominates. nih.gov For instance, in C-F activation reactions, a dissociative mechanism often operates through a solvent-separated ion pair, resulting in partially enantioenriched products due to some steric influence on the nucleophilic attack. nih.gov The choice of a bulky directing group in catalyzed reactions can also define the stereochemical outcome by promoting specific bond formations through an inner-sphere pathway. beilstein-journals.org
Positional Isomerism of Trifluoromethyl Substituents and its Mechanistic Impact
The position of the trifluoromethyl substituent on the phenyl ring—ortho, meta, or para—has a significant impact on the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets.
In studies of triarylphosphines, the electronic effects of -CF₃ substitution were found to be cumulative and felt almost equally in the ortho, meta, or para position. researchgate.net However, substitution in the ortho position, as in Benzyl[2-(trifluoromethyl)benzyl]amine, can introduce significant steric hindrance. researchgate.net This steric bulk can influence the molecule's preferred conformation and may restrict its ability to bind to a target site, a factor that is purely steric in origin. researchgate.net Conversely, the para-directing effect of a trifluoromethoxy group (a related substituent) is very pronounced in electrophilic aromatic substitutions, suggesting that positional isomerism strongly governs reactivity and potential metabolic pathways. nih.gov In the development of USP1/UAF1 inhibitors, substitution at the 2-position of a phenyl group was greatly favored over the 3- and 4-positions, indicating a clear positional preference for activity. acs.org
Table 2: Impact of Trifluoromethyl Positional Isomerism on Molecular Properties
| Position | Electronic Effect | Steric Hindrance | Impact on Binding | Reference |
|---|---|---|---|---|
| Ortho (2-position) | Strong electron-withdrawing | High | Can restrict binding due to bulk; may be favored for specific targets. | researchgate.netacs.org |
| Meta (3-position) | Strong electron-withdrawing | Moderate | Generally less sterically hindered than ortho. | researchgate.net |
| Para (4-position) | Strong electron-withdrawing | Low | Often preferred to avoid steric clashes. | researchgate.netnih.gov |
This is an interactive table. Click on the headers to sort.
Elucidation of Interactions with Specific Molecular Targets and Cellular Signaling Pathways
Derivatives structurally related to this compound have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key nociceptor involved in pain signaling. nih.gov SAR studies on a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs revealed that phenyl C-region derivatives exhibited better antagonism than corresponding pyridine surrogates. nih.gov Docking studies of potent antagonists within a hTRPV1 homology model indicated specific binding modes within the receptor. nih.gov
In the field of oncology, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a common structural motif, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This complex is a regulator of the DNA damage response, making it a promising anticancer target. acs.orgnih.gov A strong correlation was observed between the compounds' IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA and decreased cell survival. nih.gov
Mechanistic Implications of Scaffold Modifications (e.g., Quinazoline (B50416) and Pyrimidine Derivatives)
Modifying the core benzylamine scaffold by incorporating it into heterocyclic systems like quinazoline or pyrimidine has profound mechanistic implications. These scaffolds are prevalent in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net
In the development of USP1/UAF1 inhibitors, replacing a quinazoline core with a pyrimidine scaffold was found to be well-tolerated and resulted in compounds with comparable potency while reducing molecular weight and lipophilicity. acs.org Further modifications, such as the introduction of a methyl group at the 5-position of the pyrimidine ring, led to a two-fold increase in potency. acs.org These findings underscore that the core scaffold serves as a foundational framework that dictates the orientation of key pharmacophoric groups that interact with the biological target. nih.gov The synthesis of various quinazoline and pyrimidine derivatives allows for a systematic exploration of the structure-activity relationships, leading to the optimization of inhibitory potency and the establishment of the druggability of the molecular target for therapeutic intervention. acs.orgnih.govekb.eg
Advanced Analytical Techniques in Chemical Research of Benzyl 2 Trifluoromethyl Benzyl Amine
High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV-Vis, IR)
Spectroscopic techniques are paramount for elucidating the molecular structure of Benzyl[2-(trifluoromethyl)benzyl]amine in various states. Each method offers unique information about the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The benzylic protons (CH₂) adjacent to the nitrogen would likely appear as two separate singlets or an AB quartet, due to their chemical non-equivalence, in a chemical shift range of approximately 3.8-4.5 ppm. The single proton on the nitrogen (NH) would present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aromatic protons would resonate in the downfield region (approx. 7.2-7.8 ppm). The protons on the unsubstituted phenyl ring would show characteristic multiplets, while the four protons on the 2-(trifluoromethyl)phenyl ring would exhibit more complex splitting patterns due to both proton-proton coupling and potential coupling to the fluorine atoms of the CF₃ group. For instance, data from 2-(trifluoromethyl)benzyl alcohol shows aromatic protons in the range of 7.3-7.7 ppm. rsc.orgchemicalbook.com
¹³C NMR: The carbon spectrum would complement the proton data. It would display signals for the two distinct benzylic carbons and the various aromatic carbons. The carbon of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature in ¹³C NMR spectra of trifluoromethyl-containing compounds. mdpi.comrsc.org The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the trifluoromethyl group. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Benzylic CH₂ | ¹H NMR | ~3.8 - 4.5 | Singlet or AB Quartet |
| Amine NH | ¹H NMR | Variable (e.g., 1.5 - 3.0) | Broad Singlet |
| Aromatic C-H (unsubstituted ring) | ¹H NMR | ~7.2 - 7.4 | Multiplet |
| Aromatic C-H (CF₃-substituted ring) | ¹H NMR | ~7.4 - 7.8 | Multiplet |
| Benzylic CH₂ | ¹³C NMR | ~50 - 55 | - |
| Aromatic C | ¹³C NMR | ~125 - 140 | - |
| CF₃ | ¹³C NMR | ~124 (q, ¹JCF ≈ 272 Hz) | Quartet |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments reveals information about the molecule's structure. For protonated this compound, collision-induced dissociation (CID) is expected to yield characteristic fragments. Common fragmentation pathways for benzylamines include the cleavage of the C-N bond. nih.govstevens.eduresearchgate.net
Expected fragmentation would likely involve:
Formation of the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. nih.govresearchgate.net
Formation of the 2-(trifluoromethyl)benzyl cation (C₈H₆F₃⁺) at m/z 159.
Loss of ammonia (B1221849) from a protonated precursor ion. nih.govstevens.eduresearchgate.netnih.govresearchgate.net
Other rearrangements and losses involving the aromatic rings. nih.govresearchgate.netresearchgate.net
Expected Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 265 | [M]⁺ (Molecular Ion) | C₁₅H₁₄F₃N⁺ |
| 159 | 2-(Trifluoromethyl)benzyl cation | C₈H₆F₃⁺ |
| 91 | Benzyl cation | C₇H₇⁺ |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic amines are known to exhibit absorption bands in the UV region. The interaction of the nitrogen lone pair with the π-electron systems of the two aromatic rings is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609) (λₘₐₓ ≈ 256 nm). libretexts.org this compound would likely display multiple absorption bands characteristic of its aromatic nature, typically below 300 nm. libretexts.orgresearchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. As a secondary amine, it is expected to show a single, moderately sharp N-H stretching vibration. libretexts.orgwpmucdn.com The spectrum would also feature C-H stretches for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) hydrogens. vscht.cz The presence of the trifluoromethyl group would be confirmed by very strong C-F stretching absorptions. mdpi.com
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | ~3300 - 3500 | Weak-Medium |
| Aromatic C-H | Stretch | ~3010 - 3100 | Medium |
| Aliphatic C-H (Benzylic) | Stretch | ~2850 - 2960 | Medium |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |
| C-N | Stretch | ~1200 - 1350 | Medium |
| C-F (of CF₃) | Stretch | ~1100 - 1300 | Strong |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive, three-dimensional molecular structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms by analyzing the diffraction pattern of X-rays passing through the crystal lattice.
The analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond distances and angles, confirming the molecular connectivity.
Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonding involving the N-H group as a donor, and potentially π-π stacking between the aromatic rings. These interactions are crucial for understanding the packing of molecules in the crystal lattice.
Stereochemistry: Unambiguous determination of the compound's stereochemistry if chiral centers were present.
The results are typically presented as a set of crystallographic data, which includes the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides an absolute structural proof that complements the data obtained from spectroscopic methods. While a crystal structure for the specific title compound is not publicly available, analysis of related substituted benzylamines has been successfully performed using this technique, demonstrating its applicability. mdpi.comnih.gov
Representative Table of Crystal Data Parameters (Hypothetical)
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₅H₁₄F₃N |
| Formula Weight | 265.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1337.5 |
| Z (molecules/unit cell) | 4 |
Green Chemistry Approaches in Synthesis and Derivatization of Benzyl 2 Trifluoromethyl Benzyl Amine
Development of Solvent-Free Reaction Methodologies
The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are major contributors to chemical waste and environmental pollution. For the synthesis of secondary amines like Benzyl[2-(trifluoromethyl)benzyl]amine, which can be formed via reductive amination of 2-(trifluoromethyl)benzaldehyde (B1295035) with benzylamine (B48309), solvent-free approaches offer significant environmental benefits.
Mechanochemistry:
Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to initiate chemical reactions, has emerged as a powerful solvent-free technique. rsc.orgacs.org This method can facilitate the condensation of an aldehyde and an amine to form an imine intermediate, which is then reduced in the same vessel. ed.govacs.orgillinois.edu For the synthesis of dibenzylamines, a mixture of a benzylamine and an aldehyde can be reacted, followed by reduction with a solid reducing agent like sodium borohydride (B1222165), often in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate. ed.govacs.org This one-pot, solvent-free process demonstrates high efficiency and simplifies product isolation. beilstein-journals.org
Catalyst- and Solvent-Free Reductive Amination:
Recent research has demonstrated the feasibility of reductive amination under catalyst- and solvent-free conditions. rsc.org One such approach utilizes pinacolborane (HBpin) as a reducing agent for a wide array of aldehydes and primary amines at room temperature. rsc.org This method is noted for its excellent functional group tolerance and scalability, making it a potentially viable green route for producing this compound. Another simple and efficient method involves grinding an aromatic aldehyde and an amine with cerium(III) chloride heptahydrate (CeCl₃·7H₂O), followed by the addition of sodium borohydride to reduce the intermediate imine. tandfonline.com This process is selective for the imine double bond and proceeds in good yields under mild, solvent-free conditions. tandfonline.com
Table 1: Comparison of Solvent-Free Reductive Amination Methods
| Method | Reagents/Catalyst | Conditions | Advantages |
| Mechanochemistry | Aldehyde, Amine, NaBH₄, p-TsOH | Ball milling, Room Temp | Solvent-free, one-pot, good yields ed.govacs.org |
| Catalyst-Free | Aldehyde, Amine, Pinacolborane (HBpin) | Room Temperature | Catalyst-free, wide substrate scope, scalable rsc.org |
| Catalytic Grinding | Aldehyde, Amine, CeCl₃·7H₂O, NaBH₄ | Grinding, Room Temp | Mild conditions, good yields, selective tandfonline.com |
Implementation of Sustainable Catalytic Systems
Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The move away from precious metal catalysts (e.g., Palladium, Platinum) towards more sustainable alternatives is a key research focus. researchgate.netnih.gov
Earth-Abundant Metal Catalysts:
Catalysts based on earth-abundant metals such as iron (Fe), nickel (Ni), and cobalt (Co) are gaining prominence for reductive amination and N-alkylation reactions due to their low cost and reduced toxicity compared to noble metals. researchgate.netnih.gov
Nickel Catalysts: Commercially available heterogeneous nickel catalysts, including Raney® Ni and Ni/Al₂O₃-SiO₂, have proven effective for the direct amination of benzyl (B1604629) alcohols with ammonia (B1221849) sources like aqueous ammonia. acs.orgnih.govrug.nlacs.orgnih.gov This "hydrogen borrowing" methodology is highly atom-economic. nih.govacs.org Synergistic effects between nickel metal and nickel oxide nanoparticles have been shown to enable reductive amination at mild temperatures (50 °C). acs.orgnih.gov
Iron and Cobalt Catalysts: Iron oxide-based catalysts have been utilized for one-pot direct reductive amination of benzaldehydes. encyclopedia.pub Atomically dispersed cobalt catalysts have demonstrated high efficiency in the tandem hydrogenolysis and reductive amination of lignin (B12514952) model compounds to produce primary benzylamines, achieving yields up to 94%. rsc.orgresearchgate.net
Biocatalysis:
Enzymes offer unparalleled selectivity under mild aqueous conditions, making them ideal green catalysts. For amine synthesis, several enzyme classes are particularly relevant. mdpi.com
Imine Reductases (IREDs)/Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed imines or the direct reductive amination of a ketone/aldehyde with an amine. acs.orgnih.gov Libraries of IREDs have been developed to accommodate a wide range of sterically demanding substrates. nih.gov Biocatalytic cascades combining ene-reductases (EReds) and IREDs can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. acs.org Some promiscuous enzymes, termed Ene-IREDs, can even catalyze both conjugate reduction and reductive amination sequentially. acs.org
Amine Dehydrogenases (AmDHs) and Alcohol Dehydrogenases (ADHs): Dual-enzyme cascades featuring an ADH and an AmDH can convert alcohols directly into enantiopure amines. nih.gov This hydrogen-borrowing system is redox-neutral, using catalytic amounts of a nicotinamide (B372718) cofactor, with water as the only byproduct. nih.gov
Table 2: Overview of Sustainable Catalysts for Amine Synthesis
| Catalyst Type | Example | Reaction Type | Key Features |
| Earth-Abundant Metal | Raney® Ni | N-Alkylation of Alcohols | Atom-economic, uses aqueous NH₃, recyclable rug.nlresearchgate.net |
| Earth-Abundant Metal | Atomically Dispersed Co | Tandem Hydrogenolysis/Reductive Amination | High yield (up to 94%) for primary benzylamines rsc.org |
| Biocatalyst | Imine Reductase (IRED) | Reductive Amination | High stereoselectivity, mild aqueous conditions mdpi.comacs.org |
| Biocatalyst | ADH/AmDH Cascade | Hydrogen-Borrowing Amination of Alcohols | Redox self-sufficient, water as sole byproduct nih.gov |
Strategies for Enhanced Atom Economy and Minimized By-Product Formation
Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Strategies that maximize atom economy are inherently greener as they reduce waste at its source.
Hydrogen Borrowing/Auto-Transfer:
The synthesis of amines from alcohols via "hydrogen borrowing" or "hydrogen auto-transfer" is a prime example of an atom-economic process. nih.govrsc.org In this tandem reaction, the alcohol is first dehydrogenated by a catalyst to form an aldehyde intermediate. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen that was temporarily stored on the catalyst. nih.govorganic-chemistry.org The only byproduct of this process is water, representing a significant improvement over traditional methods that use stoichiometric reducing agents. nih.govrsc.org This strategy has been successfully implemented using catalysts based on nickel, ruthenium, and iridium, as well as dual-enzyme systems. nih.govnih.govorganic-chemistry.org
One-Pot Syntheses:
Conducting multiple reaction steps in a single reaction vessel ("one-pot" synthesis) enhances efficiency by eliminating the need for intermediate work-up and purification steps, which saves solvents, energy, and reduces material loss. semanticscholar.org The direct reductive amination of aldehydes or alcohols is a classic one-pot process. encyclopedia.pubrsc.org For instance, the synthesis of secondary amines from alcohols and nitroarenes has been achieved in a one-pot reaction over a photocatalyst, where alcohol oxidation, nitro reduction, condensation, and imine hydrogenation all occur in the same vessel. rsc.org Such integrated processes are crucial for minimizing by-product formation and streamlining synthesis. semanticscholar.orgresearchgate.net
Utilization of Renewable Feedstocks in Precursor Synthesis (e.g., Lignin-Derived Alcohols)
Shifting from fossil-based feedstocks to renewable resources like biomass is a critical goal for a sustainable chemical industry. Lignin, a complex aromatic biopolymer, is an abundant and underutilized source of renewable aromatic chemicals, including precursors for this compound. uantwerpen.be
Lignin can be depolymerized through processes like hydrogenolysis or reductive catalytic fractionation to yield a mixture of aromatic monomers, such as substituted phenols and benzyl alcohols. researchgate.netuantwerpen.benih.gov These platform molecules can then be converted into valuable amines.
From Lignin-Derived Alcohols: Researchers have developed methods for the direct amination of lignin-derived phenolic primary alcohols, such as vanillyl alcohol, into the corresponding primary amines using RANEY® Ni catalysts and ammonia. acs.orgrug.nlacs.orgnih.govrsc.org This approach keeps the valuable phenol (B47542) moiety intact and proceeds with high selectivity. rsc.org
From Lignin-Derived Aromatics: Strategies exist to convert lignin model compounds and organosolv lignin directly into amines over catalysts like Ru/C. rsc.orgresearchgate.net The process involves the cleavage of C-O bonds followed by amination of the resulting intermediates. rsc.org Other approaches introduce the amino group via a Beckmann rearrangement of oximes derived from lignin-based ketones. acs.orgresearchgate.net Recently, one-pot tandem reactions using atomically dispersed cobalt catalysts have been shown to convert oxidized lignin model compounds directly into primary benzylamines with high yields. rsc.org Cobalt-based catalysts have also been used for the aerobic oxidative conversion of lignin into various amides. nih.gov
The ability to produce the aromatic alcohol or aldehyde precursors for this compound from a renewable source like lignin represents a significant step towards a fully sustainable synthetic pathway. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms for Benzyl 2 Trifluoromethyl Benzyl Amine
Exploration of Novel and Efficient Synthetic Routes
The synthesis of benzylamines and their fluorinated derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive innovation. For Benzyl[2-(trifluoromethyl)benzyl]amine, future research will likely focus on moving beyond traditional multi-step procedures towards more streamlined and atom-economical strategies.
Classical synthetic approaches often involve methods like reductive amination or nucleophilic substitution. For instance, a series of novel benzylamines has been synthesized through reductive amination of corresponding benzaldehyde (B42025) derivatives. nih.gov Another common route is the reaction of a benzyl (B1604629) halide with an amine. A related compound, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was synthesized in a two-step process involving nucleophilic aromatic substitution followed by catalytic hydrogenation to reduce a nitro group. mdpi.com While effective, these methods can sometimes require harsh conditions or multiple purification steps.
Emerging paradigms in synthesis are geared towards overcoming these limitations. Key areas of future exploration include:
One-Pot Trifluoromethylation: Recent advances have demonstrated the one-pot synthesis of trifluoromethylated amines from secondary amines using bench-stable reagents. nih.gov One such method uses (Me₄N)SCF₃ and AgF at room temperature, proceeding through a thiocarbamoyl fluoride (B91410) intermediate. nih.gov This approach is rapid, operationally simple, and shows high functional group tolerance, making it highly attractive for the synthesis of complex molecules like this compound. nih.gov
Advanced Catalytic Methods: The development of novel catalysts offers significant potential. Asymmetric transfer hydrogenation (ATH) of imines using earth-abundant metal catalysts, such as manganese, is a promising green alternative to noble metal catalysts for producing chiral amines. acs.org Furthermore, catalytic enantioselective isomerization of imines provides another sophisticated route to chiral trifluoromethylated amines. nih.gov
Photoredox Catalysis: Light-driven reactions represent a frontier in organic synthesis. Photoredox catalysis has been successfully applied to generate benzylic radicals from benzyl bromides for the synthesis of various benzyl derivatives, offering a pathway that is applicable to a wide range of starting materials under mild conditions. mdpi.com
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Method | Description | Potential Advantages | Relevant Findings |
| Reductive Amination | Reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. | Well-established, versatile. | Used to synthesize various novel benzylamines. nih.gov |
| Nucleophilic Substitution | Reaction of a benzyl halide with an amine, often followed by reduction steps. | Straightforward for simple structures. | A two-step synthesis involving substitution and hydrogenation has been reported for related compounds. mdpi.com |
| One-Pot Trifluoromethylation | Direct conversion of amines to N-CF₃ compounds using modern fluorinating agents. | High efficiency, mild conditions, operational simplicity. | A method using (Me₄N)SCF₃ proceeds rapidly at room temperature with high functional group tolerance. nih.gov |
| Asymmetric Catalysis | Use of chiral catalysts for enantioselective isomerization or hydrogenation of imine precursors. | Access to specific stereoisomers, high enantioselectivity. | Both cinchona alkaloid catalysts for isomerization and manganese complexes for transfer hydrogenation have been developed. acs.orgnih.gov |
| Photoredox Catalysis | Use of light and a photocatalyst to initiate the reaction, often via radical intermediates. | Mild reaction conditions, high tolerance for diverse functional groups. | Successfully used for the benzylation of menadione (B1676200) derivatives from benzyl bromides. mdpi.com |
Advancement of Predictive Computational Models for Structure-Function Relationships
Computational chemistry provides powerful tools for predicting the physicochemical properties and potential activities of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advancing predictive models can elucidate its electronic structure, reactivity, and potential interactions with biological or material systems.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. Studies on structurally related molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have utilized DFT calculations with the B3LYP method to perform geometry optimization and analyze key molecular properties. mdpi.com Such analyses for this compound would involve:
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. mdpi.com For the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO is located over the amide nitrogen, while the LUMO is primarily on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com
Beyond single-molecule properties, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural descriptors with biological activity. Research on phenylalkylamines has shown that predictive QSAR models can be built using both classical descriptors (hydrophobic, electronic, steric) and quantum theoretic parameters derived from the wave-like nature of molecular orbitals. nih.gov A novel QSAR model for hallucinogenic phenylalkylamines successfully used the energies and nodal orientations of four π-like near-frontier orbitals, illustrating the importance of a quantum mechanical description of drug-receptor interactions. nih.gov
Future research in this area would focus on developing bespoke computational models for trifluoromethylated benzylamines to predict their behavior in various applications.
| Computational Method | Application to this compound | Predicted Insights | Supporting Research |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations. | Stable conformation, vibrational spectra (IR/Raman). | DFT at the B3LYP/6-311+G(d,p) level used for a related amide. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Mapping electron density and electrostatic potential. | Identification of sites for hydrogen bonding, electrophilic/nucleophilic attack. | Used to analyze reactive sites in N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO, LUMO, and the energy gap. | Prediction of chemical reactivity, kinetic stability, and electronic transitions. | HOMO-LUMO gap is a key descriptor of molecular stability. mdpi.com |
| QSAR Modeling | Correlation of computed descriptors with experimental data (e.g., bioactivity, material properties). | Predictive models for designing new analogues with enhanced properties. | QSAR models for phenylalkylamines have successfully incorporated quantum theoretic parameters. nih.gov |
Integration with Materials Science for Functional Hybrid Systems
The unique properties imparted by fluorine atoms, such as high thermal stability, hydrophobicity, and strong electron-withdrawing effects, make fluorinated organic compounds highly valuable building blocks in materials science. This compound, as a difunctional amine with a trifluoromethyl group, is a promising candidate for integration into functional hybrid systems.
Research has shown that substituted diaminobenzenes are versatile monomers for creating advanced organic materials. mdpi.com These building blocks are used in the synthesis of:
Polymers with Tailored Properties: Triphenylamine-based diamines are key monomers for producing aromatic polyamides with specific thermal and mechanical characteristics. mdpi.com The incorporation of a trifluoromethylated moiety like that in this compound could enhance the solubility, thermal stability, and dielectric properties of resulting polymers.
Organic Electronics: Arylbenzimidazoles, which can be synthesized from substituted benzenediamines, are used as materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com Similarly, N-substituted o-phenylenediamines can be cyclized to form dihydrotetraazaanthracenes, which are new materials being explored for organic electronic devices. mdpi.com The strong electron-withdrawing nature of the -CF₃ group can modulate the HOMO/LUMO energy levels of these materials, which is critical for tuning their charge injection, transport, and emission properties.
Future research directions would involve using this compound or its derivatives as monomers or precursors to synthesize novel functional materials. The goal would be to leverage the trifluoromethyl group to fine-tune the material's properties for specific applications.
| Material Class | Role of this compound | Potential Property Enhancement | Relevant Precedent |
| Aromatic Polyamides | As a diamine monomer in polycondensation reactions. | Increased thermal stability, improved solubility in organic solvents, lower dielectric constant. | Triphenylamine-based diamines are used to synthesize high-performance aromatic polyamides. mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | As a precursor for synthesizing charge-transporting or emissive materials (e.g., arylbenzimidazoles). | Tuning of HOMO/LUMO levels for efficient charge injection/transport, enhanced stability. | Substituted diaminobenzenes are starting materials for OLED components. mdpi.com |
| Functional Hybrid Systems | Covalently integrated into inorganic frameworks (e.g., silica, metal-organic frameworks). | Creation of hydrophobic surfaces, modification of optical properties, sensors for specific analytes. | Benzylamine (B48309) itself is used to functionalize surfaces; the CF₃ group adds new functionality. |
| Organic Electronic Devices | As a building block for novel heterocyclic systems. | Enhanced environmental and thermal stability, modified electronic properties for transistors or sensors. | N-substituted phenylenediamines are precursors for materials in organic electronics. mdpi.com |
Design of Tailored Analogues as Mechanistic Probes for Biological Systems
The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry for modulating the metabolic stability and biological activity of drug candidates. mdpi.com Analogues of this compound can be designed as sophisticated molecular probes to investigate biological processes and elucidate drug-receptor interactions.
A key feature of the trifluoromethyl group is its role as a metabolic blocker. The C-H bonds at the benzylic position are often susceptible to enzymatic oxidation by cytochrome P450 enzymes. beilstein-journals.org Replacing one of the benzylic hydrogens with a non-oxidizable group, or strengthening the adjacent C-H bonds, can prevent this metabolic pathway. The strong electron-withdrawing nature of the -CF₃ group on one benzyl ring of this compound can increase the bond dissociation energy of the C-H bonds on the other benzyl group's methylene (B1212753) bridge, thus conferring metabolic stability. Studies on fluorinated N-nitrosodialkylamines have demonstrated that substitution with fluorine inhibits oxidative metabolism at the fluorinated carbon atoms. nih.gov This principle can be directly applied to the design of metabolically robust probes.
Future research can focus on synthesizing a library of analogues to probe structure-activity relationships (SAR):
Positional Isomers: Moving the trifluoromethyl group to the meta- or para- positions of the benzyl ring would create analogues to investigate how the electronic and steric profile of the molecule affects its interaction with a biological target.
Homologues: Replacing the -CF₃ group with other fluorinated alkyl groups (e.g., -C₂F₅) or other electron-withdrawing groups (e.g., -CN, -NO₂) would help to dissect the specific contributions of fluorine versus general electronic effects.
Scaffold Variation: The benzyl groups could be replaced with other aromatic or heteroaromatic rings to explore the spatial requirements of a binding pocket. The synthesis of novel benzothiazole (B30560) derivatives containing a benzylamine moiety has been explored for developing monoamine oxidase inhibitors, showcasing how the core structure can be varied. nih.gov
These tailored analogues would serve as invaluable tools for mapping the active site of enzymes or receptors and for understanding the molecular basis of biological activity.
| Analogue Design Strategy | Purpose | Hypothetical Analogue Example | Rationale |
| Metabolic Blocking | To increase in vivo half-life and probe enzyme active sites without interference from metabolism. | This compound itself. | The C-F bond is much stronger than the C-H bond, preventing oxidative metabolism at that site. beilstein-journals.orgnih.gov |
| Probing Steric/Electronic Effects | To map the binding pocket of a biological target. | Benzyl[4-(trifluoromethyl)benzyl]amine | Changing the substituent position alters the molecule's shape and charge distribution, testing the target's tolerance. |
| Investigating Fluorine-Specific Interactions | To determine if fluorine participates in specific interactions like hydrogen bonds or dipole interactions. | Benzyl[2-(trichloromethyl)benzyl]amine | Comparing the activity of -CF₃ and -CCl₃ analogues can highlight effects unique to fluorine. |
| Exploring Bioisosteric Replacement | To find replacements that retain or improve activity while modifying other properties (e.g., solubility). | Benzyl[2-(pentafluoroethyl)benzyl]amine | The -CF₂CF₃ group is a common bioisostere for -CF₃ with different lipophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
